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Compound of Interest

Compound Name:
4-Chloro-5-

hydroxynicotinaldehyde

Cat. No.: B12950944

Get Quote

Executive Summary & Retrosynthetic Logic
The synthesis of 4-Chloro-5-hydroxynicotinaldehyde (1) presents a regiochemical challenge

due to the specific arrangement of the chloro, hydroxy, and formyl groups on the pyridine ring.

Direct electrophilic substitution on 4-chloropyridine or 3-hydroxypyridine often yields incorrect

isomers (e.g., 2- or 6-substitution).

The most robust and scalable route utilizes a Vilsmeier-Haack approach on a 4-pyridone

scaffold. This strategy leverages the inherent reactivity of 3-methoxy-4-pyridone to

simultaneously install the chlorine atom (via deformylative chlorination) and the formyl group at

the C5 position (ortho to the directing methoxy group), followed by a selective demethylation.

Retrosynthetic Analysis (DOT Visualization)
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Strategic Rationale

4-Chloro-5-hydroxynicotinaldehyde
(Target)

4-Chloro-5-methoxynicotinaldehyde
(Key Intermediate)

Demethylation
(BBr3 or AlCl3/RSH)

3-Methoxy-4(1H)-pyridone
(Starting Material)

Vilsmeier-Haack
(POCl3, DMF)

The 3-methoxy group directs formylation to C5
while POCl3 aromatizes the ring to 4-Cl.

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the Vilsmeier-Haack strategy as the key

constructive step.

Experimental Protocol
Phase 1: Synthesis of 4-Chloro-5-
methoxynicotinaldehyde
This step involves the "one-pot" chlorination and formylation of 3-methoxy-4-pyridone. The

reaction is highly exothermic and moisture-sensitive.

Reagents:

3-Methoxy-4(1H)-pyridinone (1.0 equiv)

Phosphorus oxychloride (POCl

) (3.0 – 5.0 equiv)
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N,N-Dimethylformamide (DMF) (excess, acts as solvent/reagent)

Protocol:

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing

addition funnel, a reflux condenser, and a nitrogen inlet.

Vilsmeier Reagent Formation: Charge the flask with anhydrous DMF (approx. 5-7 vol relative

to substrate). Cool to 0°C in an ice bath.

Addition: Add POCl

dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to control the
formation of the chloromethyleneiminium salt.

Substrate Addition: Add 3-methoxy-4-pyridone portion-wise to the Vilsmeier complex. The

solution typically turns yellow/orange.

Reaction: Remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. Monitor by

TLC (EtOAc/Hexane) or LC-MS. The reaction is complete when the starting pyridone is

consumed.

Quench (Hazardous): Cool the reaction mixture to RT. Pour the mixture slowly onto crushed

ice (approx. 10 vol) with vigorous stirring. Caution: Violent hydrolysis of excess POCl

releases HCl gas.

Workup: Neutralize the aqueous solution to pH ~7-8 using saturated NaHCO

or 5M NaOH (keep temp <20°C). Extract with Ethyl Acetate (3x).

Purification: Wash combined organics with brine, dry over Na

SO

, and concentrate. Purify via flash column chromatography (SiO

, gradient 10-40% EtOAc in Hexanes).

Yield Expectation: 65–75%
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Appearance: Pale yellow solid.

Phase 2: Demethylation to 4-Chloro-5-
hydroxynicotinaldehyde
Standard acid hydrolysis (HBr/AcOH) can be harsh on the aldehyde. Boron tribromide (BBr

) is preferred for clean conversion, though AlCl

/Ethanethiol is a milder alternative if over-reaction occurs.

Reagents:

4-Chloro-5-methoxynicotinaldehyde (1.0 equiv)

Boron Tribromide (BBr

) (1M in DCM, 2.5 – 3.0 equiv)

Dichloromethane (DCM) (Anhydrous)

Protocol:

Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath) under nitrogen.

Dissolution: Dissolve the intermediate from Phase 1 in anhydrous DCM (10 vol).

Addition: Add BBr

solution dropwise over 20 minutes. Ensure the internal temperature does not rise above
-60°C.

Reaction: Allow the reaction to warm slowly to 0°C over 2 hours, then stir at RT for 1 hour.

Quench: Cool back to 0°C. Quench carefully with Methanol (MeOH) dropwise (exothermic!).

Workup: Concentrate the solvent to remove B(OMe)

. Redissolve in EtOAc, wash with water, and brine.
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Isolation: The product often precipitates or crystallizes upon concentration. If not, purify via

silica gel chromatography (DCM/MeOH gradient).

Key Data & Process Parameters
Parameter Phase 1 (Formylation) Phase 2 (Demethylation)

Limiting Reagent 3-Methoxy-4-pyridone
4-Chloro-5-

methoxynicotinaldehyde

Primary Reagent
POCl

/ DMF

BBr

(in DCM)

Temperature
0°C (add)

90°C (react)

-78°C (add)

RT (react)

Critical Safety
Vilsmeier exotherm; HCl gas

release

BBr

reacts violently with water

Key Byproduct
4-chloropyridine isomers

(minor)
Methyl bromide (gas)

Expected Yield 65 - 75% 80 - 90%

Mechanism & Causality
The success of this protocol relies on the electronic directing effects of the methoxy group in

the starting material.

Regioselectivity: In 3-methoxy-4-pyridone, the C3-methoxy group is an electron-donating

group (EDG). In electrophilic aromatic substitution (Vilsmeier-Haack), it activates the ortho

and para positions.

Position 2 (ortho to N, ortho to OMe): Sterically crowded and inductively deactivated by

Nitrogen.

Position 6 (ortho to N, para to OMe): Possible, but less favored than C5.
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Position 5 (meta to N, ortho to C4): The Vilsmeier reagent attacks here preferentially due

to the "push-pull" resonance from the nitrogen lone pair and the methoxy group.

Chlorination: The POCl

converts the C4-carbonyl oxygen into a leaving group (dichlorophosphate), which is then
displaced by chloride. This aromatizes the ring, locking the structure into the pyridine form.

Pathway Diagram

Vilsmeier Reagent
(Cl-CH=N+Me2)

Intermediate
(C5-Iminium / C4-OP)

Electrophilic Attack
at C5

3-Methoxy-4-pyridone

4-Chloro-5-methoxy-
nicotinaldehyde

Cl- Displacement
& Hydrolysis 4-Chloro-5-hydroxy-

nicotinaldehyde
BBr3 Demethylation

Click to download full resolution via product page

Figure 2: Mechanistic flow from the pyridone substrate to the final hydroxy-aldehyde.

Troubleshooting & Quality Control
Issue: Low Yield in Phase 1.

Cause: Incomplete formation of Vilsmeier reagent or moisture in DMF.

Fix: Distill DMF from CaH

or use molecular sieves. Ensure POCl

is fresh/colorless.

Issue: "Missing" Aldehyde Peak in NMR.

Cause: The aldehyde may exist as a hydrate or hemiacetal if the workup was too

acidic/wet.

Fix: Ensure thorough drying (Na
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SO

) and avoid prolonged exposure to aqueous acid.

Issue: Incomplete Demethylation.

Cause: Complexation of Boron to the pyridine nitrogen.

Fix: Use 3.0+ equivalents of BBr

. A longer reaction time at 0°C is better than heating, which degrades the aldehyde.

Analytical Check (1H NMR in DMSO-d6)
Aldehyde (-CHO): Singlet,

10.0 – 10.4 ppm.

Pyridine C2-H: Singlet,

~8.5 – 8.8 ppm (Deshielded by N and Cl).

Pyridine C6-H: Singlet,

~8.2 – 8.4 ppm.

Hydroxyl (-OH): Broad singlet,

>10.5 ppm (Exchangeable with D

O).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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